1-[(2-Bromo-5-chlorophenyl)methyl]-3-(methoxymethyl)azetidine
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Overview
Description
1-[(2-Bromo-5-chlorophenyl)methyl]-3-(methoxymethyl)azetidine is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-5-chlorophenyl)methyl]-3-(methoxymethyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-5-chlorobenzyl chloride and 3-(methoxymethyl)azetidine.
Nucleophilic Substitution Reaction: The 2-bromo-5-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 3-(methoxymethyl)azetidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-5-chlorophenyl)methyl]-3-(methoxymethyl)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the methoxymethyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the azetidine ring or the methoxymethyl group.
Reduction Products: Reduced derivatives of the azetidine ring or the methoxymethyl group.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
1-[(2-Bromo-5-chlorophenyl)methyl]-3-(methoxymethyl)azetidine has several scientific research applications, including:
Pharmaceuticals: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.
Agrochemicals: It can be used in the development of agrochemical products, such as herbicides and insecticides.
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and coatings.
Chemical Biology: It can be used as a probe or tool in chemical biology studies to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-chlorophenyl)methyl]-3-(methoxymethyl)azetidine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The azetidine ring and the substituted phenyl group play crucial roles in the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 1-[(2-Bromo-4-chlorophenyl)methyl]-3-(methoxymethyl)azetidine
- 1-[(2-Bromo-5-fluorophenyl)methyl]-3-(methoxymethyl)azetidine
- 1-[(2-Bromo-5-chlorophenyl)methyl]-3-(ethoxymethyl)azetidine
Comparison: 1-[(2-Bromo-5-chlorophenyl)methyl]-3-(methoxymethyl)azetidine is unique due to the specific substitution pattern on the phenyl ring and the presence of the methoxymethyl group on the azetidine ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the bromine and chlorine atoms on the phenyl ring can influence the compound’s electronic properties and its ability to participate in substitution reactions. The methoxymethyl group can affect the compound’s solubility and its interactions with biological targets.
Properties
IUPAC Name |
1-[(2-bromo-5-chlorophenyl)methyl]-3-(methoxymethyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c1-16-8-9-5-15(6-9)7-10-4-11(14)2-3-12(10)13/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERALZKYHWSTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(C1)CC2=C(C=CC(=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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